2,4-Diaminotoluene
Overview
Description
2,4-Diaminotoluene (2,4-DAT) is an industrial intermediate commonly used in the dye and plastics industries. It is a structural isomer of 2,6-diaminotoluene, with both compounds sharing a structural alert for DNA reactivity, which suggests potential genotoxicity. However, only 2,4-DAT is known to be a potent rodent carcinogen, with the liver being a major target organ .
Synthesis Analysis
The synthesis of 2,4-DAT involves complexation reactions with various acceptors. For instance, the charge transfer complexation of 3,4-diaminotoluene (DAT) with π-acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been studied, indicating that the complexation increases with a decrease in solvent polarity . Although this study focuses on a different isomer (3,4-DAT), it provides insight into the synthesis processes involving diaminotoluene compounds.
Molecular Structure Analysis
The molecular structure of 2,4-DAT and its derivatives has been characterized using various spectroscopic techniques. For example, the structure of a laccase-mediated coupling product of 2,4-DANT (a reduced metabolite of TNT) to guaiacol was determined to be a trinuclear coupling product with a molecular weight of 409 g/mol . This provides a model for understanding the biogenic formation of bound residues in soil from TNT by coupling aminotoluenes to humic constituents.
Chemical Reactions Analysis
2,4-DAT undergoes various chemical reactions, including oxidation and coupling reactions. It can react with hydrogen peroxide to form mutagenic compounds such as phenazine, azo, and azoxy derivatives . Additionally, the compound is activated by cytochrome P450 and further by acetyltransferase to form mutagenic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-DAT are influenced by its interactions with other compounds and its environment. For instance, the biodegradation of 2,4-DAT and its isomers has been studied, showing that these compounds can be consumed by enrichment cultures developed from a munitions wastewater treatment plant . The genotoxicity of 2,4-DAT has been evaluated in various assays, including the unscheduled DNA synthesis (UDS) test, the micronucleus (MN) assay, and single-cell gel electrophoresis (SCGE), confirming its genotoxic effects in human HepG2 cells .
Relevant Case Studies
Several case studies have been conducted to evaluate the genotoxic and carcinogenic potential of 2,4-DAT. In vivo studies using the rat micronucleus test and rat liver UDS assay have been performed to discriminate between the carcinogenic and non-carcinogenic isomers of diaminotoluene . Another study investigated the genotoxic and non-genotoxic activities of 2,4-DAT in Fischer-344 rat liver, finding that 2,4-DAT induced significantly more DNA adducts and enhanced the growth of preneoplastic foci compared to its isomer 2,6-DAT . Additionally, the mutagenicity of 2,4-DAT has been assessed in L5178Y mouse lymphoma and AT3-2 Chinese hamster ovary cells, showing locus specificity in its mutagenic potential .
Scientific Research Applications
Chromatographic Analysis
2,4-Diaminotoluene, used in industrial dye production and as an intermediate in polyurethane foam production, can be effectively analyzed using high-performance liquid chromatography. This method allows for sharp peak resolution and sensitive detection, enabling quantitative analysis in urine and plasma samples (Unger & Friedman, 1979).
Genotoxicity Studies
Studies on 2,4-Diaminotoluene (2,4-DAT) have shown its genotoxic effects in human hepatoma cell line HepG2. Using various assays such as unscheduled DNA synthesis (UDS) test and micronucleus (MN) assay, 2,4-DAT exhibited a mildly genotoxic effect, indicating its potential as an environmental pollutant and its impact on human health (Severin et al., 2005).
Reaction with Methanol
Research demonstrates that 2,4-Diaminotoluene can react with formaldehyde produced from the oxidation of methanol, forming bis(2,4-diamino-5-tolyl)methane. This reaction highlights the complex interactions that can occur between aromatic amines and formaldehyde in biological samples (Cunningham, Matthews, & Burka, 1990).
Catalysis in Hydrogenation
2,4-Diaminotoluene is a key precursor in polyurethane production, obtained through the hydrogenation of 2,4-dinitrotoluene. The development of magnetic, amine-functionalized ferrite supported palladium catalysts has been a significant advancement, offering high TDA selectivity and yield, enhanced reusability, and easy separation from the reaction medium (Hajdu et al., 2022).
Biodegradation Studies
The biodegradability of 2,4-Diaminotoluene and its related compounds, originating from the industrial usage of 2,4-Dinitrotoluene, has been examined. These studies contribute to understanding how hazardous compounds from industrial activities can be effectively managed and treated in biological systems (Freedman, Shanley, & Scholze, 1996).
Comparative Carcinogenic Studies
Comparative research on 2,4-Diaminotoluene and its isomers like 2,6-Diaminotoluene has provided insights into their differing carcinogenic potentials. These studies help in understanding the molecular mechanisms underlying the carcinogenic properties of such compounds (Cunningham et al., 1991).
Food Packaging Safety
2,4-Diaminotoluene has been analyzed in food packaging materials, emphasizing the importance of detecting potentially hazardous chemicals in consumer products. A developed gas chromatography-tandem mass spectrometry method allows for rapid and accurate detection in composite laminated food packaging bags (Qing Jiang, 2013).
Safety And Hazards
Exposure to 2,4-Diaminotoluene is primarily occupational . Acute (short-term) exposure to high levels of 2,4-Diaminotoluene in humans has caused severe skin and eye irritation sometimes leading to permanent blindness . Other effects include respiratory problems, stomach gas, rise in blood pressure, dizziness, convulsions, fainting, and coma . Chronic animal studies have reported liver injury . In animal studies, 2,4-Diaminotoluene was carcinogenic following dietary administration, producing a significant increase in the incidence of a large variety of tumor types, including liver, mammary gland, subcutaneous fibromas, lung lymphomas, and leukemia . The EPA has classified 2,4-Diaminotoluene as a Group B2, probable human carcinogen .
Future Directions
properties
IUPAC Name |
4-methylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKAJLKRJDJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2, Array | |
Record name | 2,4-TOLUENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1612 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-TOLUENEDIAMINE | |
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Related CAS |
5459-85-8 (mono-hydrochloride), 636-23-7 (di-hydrochloride) | |
Record name | Toluene-2,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020402 | |
Record name | 2,4-Diaminotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-toluenediamine appears as a colorless crystalline solid. Toxic by ingestion and inhalation. Irritates skin and eyes. Slightly soluble in water and neutrally buoyant in water. Decomposes with emission of toxic oxides of nitrogen at high temperatures. Used in making dyes., Other Solid, Colorless solid; Darkened by air; [ICSC] Gray or brown powder or flakes; [Alfa Aesar MSDS], Solid, COLOURLESS CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., Colorless crystalline solid., Colorless to brown, needle-shaped crystals or powder. [Note: Tends to darken on storage & exposure to air. Properties given are for 2,4-TDA.] | |
Record name | 2,4-TOLUENEDIAMINE | |
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Record name | 1,3-Benzenediamine, 4-methyl- | |
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Record name | 2,4-Diaminotoluene | |
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Record name | 2,4-Toluenediamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 2,4-TOLUENEDIAMINE | |
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Record name | TOLUENE-2,4-DIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Record name | Toluenediamine | |
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Boiling Point |
558 °F at 760 mmHg (NTP, 1992), 292 °C, 558 °F | |
Record name | 2,4-TOLUENEDIAMINE | |
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Record name | TOLUENE-2,4-DIAMINE | |
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Record name | 2,4-TOLUENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | TOLUENE-2,4-DIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Record name | Toluenediamine | |
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Flash Point |
300 °F (NTP, 1992), [ICSC] 149 °C, 149 °C, 300 °F | |
Record name | 2,4-TOLUENEDIAMINE | |
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Record name | 2,4-Diaminotoluene | |
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Record name | 2,4-TOLUENEDIAMINE | |
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Record name | TOLUENE-2,4-DIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/760 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Toluenediamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
1 to 5 mg/mL at 70 °F (NTP, 1992), Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide, Soluble in water, alcohol, and ether, Solubility in water, g/100ml at 20 °C: 3.5, Soluble | |
Record name | 2,4-TOLUENEDIAMINE | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
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Record name | Toluenediamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.045 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.26 kg/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.05 (liquid at 212 °F), 1.05 (Liquid at 212 °F) | |
Record name | 2,4-TOLUENEDIAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/1612 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-TOLUENEDIAMINE | |
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Record name | TOLUENE-2,4-DIAMINE | |
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URL | https://www.osha.gov/chemicaldata/760 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Toluenediamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
Relative vapor density (air = 1): 4.2 | |
Record name | 2,4-TOLUENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
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Vapor Pressure |
1 mmHg at 223.7 °F ; 10 mmHg at 305.1 °F (NTP, 1992), 0.00017 [mmHg], VP: 1 mm Hg at 106.5 °C, 1.70X10-4 mm Hg at 25 °C, Vapor pressure, kPa at 106.5 °C: 0.13, 1 mmHg at 224 °F, (224 °F): 1 mmHg | |
Record name | 2,4-TOLUENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1612 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-Diaminotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/437 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | TOLUENE-2,4-DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-TOLUENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TOLUENE-2,4-DIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/760 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Toluenediamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
2,4-Dinitrotoluene and diaminotoluene isomers are present as impurities. | |
Record name | TOLUENE-2,4-DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,4-Diaminotoluene | |
Color/Form |
Needles from water; crystals from alcohol, Prisms from alcohol, Colorless crystals | |
CAS RN |
95-80-7; 25376-45-8(unspecifiedisomer); 26764-44-3, 95-80-7, 71111-07-4, 91696-44-5 | |
Record name | 2,4-TOLUENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1612 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-Diaminotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toluene-2,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, 4-methyl-, labeled with tritium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071111074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Diaminotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-m-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Benzenediamine, 4-methyl-, coupled with diazotized 4-methyl-1,3-phenylenediamine, diazotized m-phenylenediamine, diazotized m-toluidine, m-phenylenediamine and m-toluidine, acetates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLUENE-2,4-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS1AKN4HYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TOLUENE-2,4-DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Toluenediamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041799 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-TOLUENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TOLUENE-2,4-DIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/760 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
210 °F (NTP, 1992), 99 °C, 210 °F | |
Record name | 2,4-TOLUENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1612 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TOLUENE-2,4-DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Toluenediamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041799 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-TOLUENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TOLUENE-2,4-DIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/760 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Toluenediamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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